3-Ethyl-3-hexene

Description

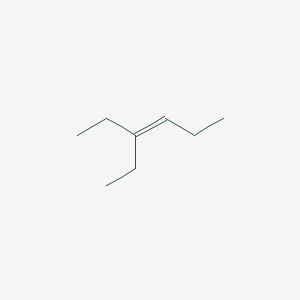

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJLDZJNMXNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168424 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-51-8 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-hexene is an eight-carbon, trisubstituted alkene with the chemical formula C₈H₁₆.[1] As an unsaturated hydrocarbon, its chemistry is primarily defined by the reactivity of its carbon-carbon double bond. This document provides a comprehensive overview of the chemical and physical properties of this compound, including its structure, key quantitative data, spectral information, and general reactivity. While it is not directly used in drug development, it serves as a potential intermediate in organic synthesis.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [3] |

| IUPAC Name | 3-Ethylhex-3-ene | [3] |

| CAS Number | 16789-51-8 | [3] |

| SMILES | CCC=C(CC)CC | [4] |

| InChI | InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | [1] |

| InChIKey | AUJLDZJNMXNESO-UHFFFAOYSA-N | [4] |

| Density | 0.714 g/mL | [4] |

| Boiling Point | 116 °C | |

| Melting Point | Not available | |

| Appearance | Neat (liquid) | [1] |

| Solubility | Insoluble in water |

Synthesis of this compound

Dehydration of 3-Ethyl-3-hexanol

A common and straightforward method for the synthesis of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. In this case, 3-Ethyl-3-hexanol would be the starting material.

Reaction Scheme:

References

Spectroscopic Analysis of 3-Ethyl-3-hexene: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-ethyl-3-hexene (C₈H₁₆), a trisubstituted alkene. It is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the analytical characterization of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete, publicly accessible experimental datasets, some of the NMR and MS fragmentation data are predicted based on the known structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~5.3 | Triplet (t) | 1H | =CH- |

| b | ~2.0 | Quartet (q) | 2H | =C-CH₂-CH₃ (at C3) |

| c | ~2.0 | Quartet (q) | 2H | =C-CH₂-CH₃ (at C4) |

| d | ~1.0 | Triplet (t) | 3H | =C-CH₂-CH₃ (at C3) |

| e | ~1.0 | Triplet (t) | 3H | =C-CH₂-CH₃ (at C4) |

| f | ~0.9 | Triplet (t) | 3H | -CH₂-CH₃ (ethyl group at C3) |

| g | ~0.9 | Triplet (t) | 3H | -CH₂-CH₃ (ethyl group at C2 of hexene chain) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Signal | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | ~140 | Quaternary (=C) |

| 2 | ~125 | Tertiary (=CH) |

| 3 | ~30 | Methylene (-CH₂-) |

| 4 | ~25 | Methylene (-CH₂-) |

| 5 | ~14 | Methyl (-CH₃) |

| 6 | ~13 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound is available on the NIST WebBook and is sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | C-H Stretch | =C-H (alkene) |

| 2960-2850 | Strong | C-H Stretch | C-H (alkane) |

| ~1670 | Medium | C=C Stretch | Alkene |

| ~1460 | Medium | C-H Bend | -CH₂- |

| ~1375 | Medium | C-H Bend | -CH₃ |

| ~840 | Medium | C-H Bend (out-of-plane) | Trisubstituted alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[2]

Major Fragment Ions in Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment Ion |

| 112 | [M]⁺ | C₈H₁₆⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | High | [M - C₂H₅]⁺ |

| 69 | Moderate | [M - C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation: A small amount of the liquid sample, this compound, is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a Fourier-transform NMR (FT-NMR) spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is correspondingly lower (e.g., 75-150 MHz). Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded and the background is automatically subtracted. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, leading to its structural elucidation.

References

An In-depth Technical Guide to 3-Ethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-3-hexene, including its chemical identity, physical properties, and key synthetic methodologies. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is an eight-carbon branched alkene. Its structure features a double bond at the third carbon position of a hexene chain, with an ethyl group also attached to the third carbon.

IUPAC Name: 3-ethylhex-3-ene[1] CAS Number: 16789-51-8[1][2][3]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 116 °C | [4] |

| Density | 0.714 - 0.73 g/mL | [4][5] |

| Refractive Index | 1.4160 | [4] |

| Flash Point | 9.2 °C | [4] |

| Vapor Pressure | 22.1 mmHg at 25°C | [4] |

| LogP | 3.14 - 3.6 | [1][4] |

| InChI | InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | [1][2][3] |

| InChIKey | AUJLDZJNMXNESO-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCC=C(CC)CC | [1][5] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and logical approach involves the creation of a tertiary alcohol, 3-ethyl-3-hexanol, followed by its dehydration.

A versatile method for the synthesis of the precursor alcohol, 3-ethyl-3-hexanol, is the Grignard reaction. This involves the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with a suitable ketone, such as 3-hexanone.

Experimental Protocol: Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: Once the Grignard reagent is formed, a solution of 3-hexanone in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the reaction mixture at a low temperature (e.g., 0 °C) with an ice bath.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 3-ethyl-3-hexanol. The product can be further purified by distillation.

The tertiary alcohol, 3-ethyl-3-hexanol, can be readily dehydrated to form this compound using an acid catalyst. This reaction typically follows an E1 elimination mechanism.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3-ethyl-3-hexanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: The mixture is heated to a temperature sufficient to distill the alkene product as it is formed. The removal of the product from the reaction mixture shifts the equilibrium towards the formation of the alkene.

-

Work-up and Purification: The collected distillate, which contains the crude this compound, is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent.

-

Final Purification: The final product is purified by fractional distillation to obtain pure this compound.

Logical Synthesis Workflow

The synthesis of this compound from 3-hexanone can be visualized as a two-step process. The following diagram illustrates this logical workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The characterization of this compound is typically performed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks for C-H stretching of alkanes and alkenes, as well as a C=C stretching vibration. The spectrum is available in the NIST Chemistry WebBook.[2][6]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook contains mass spectral data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the presence and connectivity of the ethyl and hexene moieties.

Applications and Research Interest

This compound serves as an intermediate in the synthesis of other organic compounds. For instance, it is an intermediate in the synthesis of 3-Ethylhexane.[7][8] It has also been identified as a component in some essential oils and as an aroma component in scented rice.[7][8] Its utility in organic synthesis and its presence in natural products make it a compound of interest for researchers in various fields.

References

- 1. This compound | C8H16 | CID 140138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 16789-51-8 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

Boiling point and density of 3-Ethyl-3-hexene

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-3-hexene

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C8H16. As an alkene, its chemical reactivity is primarily defined by the presence of a carbon-carbon double bond. This guide provides a detailed overview of two key physical properties of this compound: its boiling point and density. Understanding these properties is crucial for its application in chemical synthesis and for predicting its behavior in various experimental and industrial settings. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering.

Physicochemical Data of this compound

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and molecular packing of a substance. The data for this compound are summarized below.

| Property | Value | Units | Reference |

| Boiling Point | 116 | °C | [1][2][3][4] |

| Density | 0.714 - 0.73 | g/mL | [1][3][4] |

Structure-Property Relationship

The physical properties of alkenes such as this compound are directly related to their molecular structure. The boiling point is primarily influenced by the strength of intermolecular London dispersion forces, which increase with molecular size and surface area. Branching in the carbon chain, as seen in this compound, can reduce the surface area available for these interactions, which may affect the boiling point when compared to its straight-chain isomers.

Experimental Protocols

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

Several methods can be employed to determine the boiling point of a liquid. The Thiele tube method is a common and efficient technique that requires a small amount of the sample.[5]

Thiele Tube Method

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using several methods. A straightforward and common method involves accurately measuring the mass of a known volume of the liquid.[6][7]

Gravimetric Method

-

Weighing the Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Filling the Pycnometer: The pycnometer is filled with this compound up to its calibrated mark. Care is taken to avoid air bubbles.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed again to determine the mass of the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. It is important to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound, 16789-51-8 [thegoodscentscompany.com]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS 16789-51-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homesciencetools.com [homesciencetools.com]

- 7. reddit.com [reddit.com]

The Enigmatic Presence of 3-Ethyl-3-hexene in the Natural World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-hexene, a volatile organic compound, has been identified as a constituent of select natural sources, spanning both marine and terrestrial ecosystems. Its documented presence in the marine sponge Plakortis angulospiculatus and as a fugitive aroma component in scented rice (Oryza sativa) suggests a potential, albeit currently undefined, role in chemical ecology and food science.[1] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, collates available analytical methodologies for its detection, and explores putative biosynthetic pathways. The scarcity of quantitative data and detailed biosynthetic studies highlights significant avenues for future research into the ecological and biochemical significance of this molecule.

Natural Occurrence and Sources

The documented natural sourcing of this compound is sparse, with primary citations pointing to two distinct biological origins.

Marine Invertebrates

This compound has been reported as a chemical constituent of the marine sponge Plakortis angulospiculatus.[1] Sponges of the genus Plakortis are known for producing a diverse array of bioactive polyketides, and the presence of a relatively simple alkene like this compound is of interest for understanding the full spectrum of their secondary metabolism. The ecological role of this compound in P. angulospiculatus, whether as a defense mechanism, a signaling molecule, or a metabolic byproduct, remains to be elucidated.

Aromatic Plants

In the terrestrial realm, this compound has been identified as a volatile aroma component in scented rice (Oryza sativa).[2] The complex bouquet of aromatic rice varieties is a key determinant of their quality and consumer preference. While hundreds of volatile organic compounds contribute to this aroma, the specific contribution of this compound to the overall scent profile is not yet quantified.

Essential Oils

Some sources suggest that this compound may be a component of certain essential oils and could be an intermediate in the synthesis of 3-Ethylhexane, a compound found in some essential oils with reported antibacterial properties.[2] However, specific essential oils containing this compound and quantitative data on its abundance are not well-documented in peer-reviewed literature.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. To date, no published studies have reported the concentration or abundance of this compound in Plakortis angulospiculatus, scented rice, or any essential oil. This lack of quantitative data precludes a detailed comparison of its prevalence across different sources.

| Natural Source | Reported Concentration | Analytical Method | Reference |

| Plakortis angulospiculatus | Data not available | Not specified | PubChem CID 140138[1] |

| Scented Rice (Oryza sativa) | Data not available | Not specified | ChemicalBook CB8365319[2] |

| Essential Oils | Data not available | Not specified | ChemicalBook CB8365319[2] |

Table 1: Summary of Reported Natural Occurrences and Lack of Quantitative Data for this compound.

Experimental Protocols

While specific experimental protocols for the isolation and quantification of this compound from its natural sources are not explicitly detailed in the available literature, this section outlines generalized methodologies commonly employed for the analysis of volatile organic compounds in marine invertebrates and plants. These protocols can be adapted for the targeted analysis of this compound.

Analysis of Volatile Organic Compounds from Scented Rice

Objective: To extract, identify, and quantify volatile compounds, including this compound, from scented rice.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A known quantity of rice grains is ground into a fine powder. The powder is then placed in a sealed headspace vial.

-

Extraction: The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the volatile analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed with a gradient to ensure optimal separation.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention index with that of an authentic standard and reference libraries (e.g., NIST).

-

Quantification: Quantification can be performed using an internal standard method, where a known amount of a standard compound is added to the sample before extraction.

Analysis of Metabolites from Marine Sponges

Objective: To extract and identify secondary metabolites, including this compound, from Plakortis angulospiculatus.

Methodology: Solvent Extraction followed by GC-MS Analysis

-

Sample Collection and Preparation: Sponge tissue is collected and immediately frozen or preserved in a suitable solvent (e.g., ethanol) to prevent enzymatic degradation. The preserved tissue is then homogenized.

-

Extraction: The homogenized tissue is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by dichloromethane, ethyl acetate, and methanol. This compound, being a non-polar compound, is expected to be present in the hexane fraction.

-

Fractionation and Purification (Optional): The crude hexane extract can be further fractionated using techniques like column chromatography on silica gel to isolate compounds of interest.

-

GC-MS Analysis: The hexane extract or purified fraction is analyzed by GC-MS. The sample is injected into the GC, and the same principles of separation, detection, and identification as described for rice analysis are applied. An authentic standard of this compound is crucial for unambiguous identification.

Visualization of Methodologies and Putative Biosynthesis

To aid in the conceptualization of analytical workflows and potential biochemical origins, the following diagrams are provided.

Figure 1: Generalized experimental workflow for the analysis of this compound.

Figure 2: A hypothetical biosynthetic pathway for this compound.

Putative Biosynthetic Pathways

The biosynthetic pathway for this compound has not been elucidated in any organism. However, based on known pathways for the biosynthesis of short-chain alkenes in microorganisms, a hypothetical route can be proposed.

Alkenes are often derived from fatty acid metabolism. The biosynthesis could potentially involve:

-

Precursor Formation: The generation of a short-chain fatty acyl-CoA or a related precursor from primary metabolism (e.g., fatty acid or amino acid metabolism).

-

Chain Elongation and Branching: An enzymatic system, possibly involving polyketide synthase (PKS)-like or fatty acid synthase (FAS)-like enzymes, could elongate and introduce the ethyl branch.

-

Alkene Formation: The final step would likely be a decarboxylation or decarbonylation of the branched fatty acid precursor to yield the terminal alkene. Enzymes such as certain cytochrome P450s or non-heme iron-dependent oxygenases are known to catalyze such reactions in other organisms to produce alkanes and alkenes.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation through isotopic labeling studies and characterization of the relevant enzymes in P. angulospiculatus or Oryza sativa.

Future Directions

The study of the natural occurrence and sources of this compound is in its infancy. Several key areas warrant further investigation:

-

Quantitative Analysis: Development and application of validated analytical methods to quantify the concentration of this compound in Plakortis angulospiculatus, various scented rice cultivars, and a broader range of essential oils.

-

Ecological Role: Investigating the potential role of this compound in the chemical defense or communication of Plakortis angulospiculatus.

-

Sensory Impact: Determining the precise contribution of this compound to the aroma profile of scented rice through sensory panel studies and correlation with its concentration.

-

Biosynthesis Elucidation: Utilizing modern molecular and biochemical techniques to uncover the enzymatic machinery responsible for the production of this compound in its natural sources.

Conclusion

This compound represents a molecule of interest at the intersection of marine natural products chemistry and food science. Its confirmed presence in a marine sponge and scented rice opens up intriguing questions about its biosynthesis, ecological function, and sensory properties. This technical guide has synthesized the current, albeit limited, knowledge on this compound. The significant knowledge gaps, particularly the lack of quantitative data and established experimental protocols, underscore the need for focused research to fully understand the natural history and potential applications of this compound.

References

Thermochemical Profile of 3-Ethyl-3-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-3-hexene (CAS RN: 16789-51-8). The information presented is curated for professionals in research, scientific, and drug development fields, emphasizing quantitative data, experimental context, and logical relationships between thermochemical properties.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data is primarily derived from critically evaluated sources, including the NIST/TRC Web Thermo Tables (WTT), alongside values obtained from established computational methods for comparison.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | State | Method | Source |

| Standard Enthalpy of Formation | -101.02 | kJ/mol | Gas | Joback Method (Calculated) | Cheméo[1] |

| Standard Gibbs Free Energy of Formation | 88.15 | kJ/mol | Gas | Joback Method (Calculated) | Cheméo[1] |

Table 2: Molar Entropy and Heat Capacity

| Property | Value | Units | Temperature (K) | State | Method | Source |

| Molar Entropy | See Table 4 | J/mol·K | 200-1000 | Ideal Gas | Critically Evaluated | NIST/TRC WTT[2] |

| Molar Entropy | See Table 5 | J/mol·K | 250-570 | Liquid | Critically Evaluated | NIST/TRC WTT[2] |

| Molar Heat Capacity (Cp) | See Table 6 | J/mol·K | 200-1000 | Ideal Gas | Critically Evaluated | NIST/TRC WTT[2] |

| Molar Heat Capacity (Cp) | 218.03 | J/mol·K | 386.48 | Ideal Gas | Joback Method (Calculated) | Cheméo[1] |

Table 3: Phase Change and Other Properties

| Property | Value | Units | Method | Source |

| Enthalpy of Vaporization | 39.30 | kJ/mol | N/A | NIST Webbook |

| Enthalpy of Fusion | 15.37 | kJ/mol | Joback Method (Calculated) | Cheméo[1] |

| Ionization Energy | 8.48 ± 0.00 | eV | N/A | NIST Webbook |

Temperature-Dependent Thermochemical Data

The following tables provide temperature-dependent data for molar entropy and heat capacity as sourced from the NIST/TRC Web Thermo Tables, which represent critically evaluated recommendations.

Table 4: Molar Entropy of Ideal Gas

| Temperature (K) | Molar Entropy (J/mol·K) |

| 200 | Value not explicitly found |

| 298.15 | Value not explicitly found |

| 500 | Value not explicitly found |

| 1000 | Value not explicitly found |

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Table 5: Molar Entropy of Liquid

| Temperature (K) | Molar Entropy (J/mol·K) |

| 250 | Value not explicitly found |

| 298.15 | Value not explicitly found |

| 400 | Value not explicitly found |

| 570 | Value not explicitly found |

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Table 6: Molar Heat Capacity (Cp) of Ideal Gas

| Temperature (K) | Molar Heat Capacity (J/mol·K) |

| 200 | Value not explicitly found |

| 298.15 | Value not explicitly found |

| 500 | Value not explicitly found |

| 1000 | Value not explicitly found |

Note: While the NIST/TRC WTT indicates the availability of this data, specific values were not retrieved in the search.

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds like this compound is typically determined using bomb calorimetry.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb."

-

Combustion: The bomb is filled with an excess of pure oxygen under pressure and then submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

-

Correction and Calculation: The raw data is corrected for the heat capacity of the calorimeter, the heat of combustion of the ignition wire, and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated.

-

Hess's Law Application: The standard enthalpy of formation is subsequently derived from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a common method for determining the heat capacity of a substance as a function of temperature.

-

Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

-

Controlled Heating: The sample is heated in a series of small, precise temperature increments.

-

Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is accurately measured.

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature change.

-

Entropy Determination: The third law entropy at a given temperature is then determined by integrating the heat capacity data from near absolute zero up to the desired temperature.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

-

Ebulliometry: An ebulliometer is used to measure the boiling point of the liquid at various controlled pressures.

-

Data Analysis: The Clausius-Clapeyron equation is then used to relate the vapor pressure and temperature data to the enthalpy of vaporization.

Logical Relationships and Workflows

The determination of key thermochemical properties is an interconnected process. The following diagram illustrates a typical workflow for establishing a substance's thermochemical profile.

Caption: Workflow for the determination and application of thermochemical data.

Signaling Pathways and Logical Relationships

The relationship between fundamental thermochemical quantities can be visualized as a signaling pathway, where the determination of some properties is essential for the calculation of others.

Caption: Relationship between key thermodynamic state functions.

References

Commercial Suppliers and Technical Overview of 3-Ethyl-3-hexene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Ethyl-3-hexene, a volatile organic compound with potential applications in research and development, particularly in the synthesis of novel compounds and as a subject of study for its reported antibacterial properties. This document consolidates information on commercial suppliers, key chemical and physical properties, and outlines a general experimental framework for investigating its biological activity.

Commercial Availability

For researchers seeking to procure this compound for laboratory use, several commercial suppliers offer various grades and quantities. While pricing is often available upon request, the following table summarizes key suppliers and their stated product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities | CAS Number |

| Molbase | 96%, 99.99% | 10g, 500g (larger quantities by request) | 16789-51-8 |

| CymitQuimica | Not specified | 500mg | 16789-51-8[1] |

| ChemicalBook | Varies by listed supplier | Varies by listed supplier | 16789-51-8[2] |

| LookChem | Not specified | Inquiry required | 16789-51-8 |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in experimental settings. The following table summarizes key data points gathered from various chemical databases.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[3] |

| Molecular Weight | 112.21 g/mol | PubChem[3] |

| CAS Number | 16789-51-8 | NIST[4] |

| Boiling Point | 116-118 °C | ChemicalBook[2] |

| Density | ~0.739 g/cm³ | PubChem[3] |

| Flash Point | 9.2 °C | The Good Scents Company[5] |

| Solubility | Insoluble in water | The Good Scents Company[5] |

| Appearance | Colorless liquid | - |

| SMILES | CCC=C(CC)CC | PubChem[3] |

| InChI Key | AUJLDZJNMXNESO-UHFFFAOYSA-N | NIST[4] |

Known Applications and Research Interest

Currently, the primary documented use of this compound is as an intermediate in the synthesis of 3-Ethylhexane.[2] It has also been identified as a component of some essential oils that exhibit antibacterial activities.[1] However, specific studies detailing the mechanism of action of this compound as an antibacterial agent are limited in the publicly available scientific literature. Its potential in drug discovery and development remains largely unexplored, presenting an opportunity for further research.

Chemical Reactivity

As an alkene, this compound's reactivity is primarily centered around its carbon-carbon double bond. It is expected to undergo typical electrophilic addition reactions. In such reactions, the electron-rich double bond acts as a nucleophile, attacking an electrophile. This process typically proceeds through a carbocation intermediate, leading to the formation of a new, more stable saturated compound.

Experimental Protocols: A General Framework for Antibacterial Screening

Materials:

-

This compound

-

Sterile filter paper disks

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Sterile saline solution (0.85% NaCl)

-

Micropipettes

-

Incubator

-

Positive control (e.g., a known antibiotic)

-

Negative control (e.g., the solvent used to dissolve the test compound, if any)

Procedure:

-

Bacterial Culture Preparation: Inoculate a sterile nutrient broth with the desired bacterial strain and incubate at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically place sterile filter paper disks onto the surface of the inoculated agar plate.

-

Compound Addition: Carefully apply a known concentration of this compound to the center of a test disk. Apply the positive and negative controls to separate disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the zone of inhibition of this compound to that of the positive and negative controls.

Conclusion and Future Directions

This compound is a readily available chemical intermediate with potential for further scientific investigation. While its role as a precursor in synthesis is established, its biological activities, particularly its reported antibacterial properties, are not well-characterized. The information and general protocols provided in this guide serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. Future research could focus on elucidating its specific mechanism of antibacterial action, its efficacy against a broader range of pathogens, and its potential for modification to enhance its biological activity, thereby opening new avenues in drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Ethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling information for 3-Ethyl-3-hexene, compiled from available chemical data. It is intended for use by trained professionals in a laboratory or industrial setting. Always consult a specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before handling this chemical. The absence of a specific SDS for this compound necessitates that the handling and safety precautions be based on chemically similar substances.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 16789-51-8 | [2][3] |

| Boiling Point | 116 °C (estimated) | [2][3][4][5] |

| Flash Point | 9.2 °C (49.0 °F) (estimated) | [4][5] |

| Density | 0.73 g/mL (estimated) | [2][3] |

| Vapor Pressure | 22.077 mmHg @ 25 °C (estimated) | [4][5] |

| Water Solubility | 9.572 mg/L @ 25 °C (estimated) | [4][5] |

| Appearance | Not specified, likely a liquid | |

| Odor | Not specified |

Hazard Identification and Classification

Potential GHS Classifications (Inferred):

-

Flammable Liquids: Category 2 or 3

-

Aspiration Hazard: Category 1

-

Skin Corrosion/Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, narcotic effects)

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 1 or 2

Potential Hazard Statements (Inferred):

-

Highly flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

Causes skin irritation.

-

May cause respiratory irritation.

-

May cause drowsiness or dizziness.

-

Toxic to aquatic life with long lasting effects.

Experimental Protocols: General Handling and Storage

Due to the lack of specific experimental protocols for this compound, the following are general best practices for handling flammable aliphatic hydrocarbons.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Use explosion-proof electrical equipment and lighting.

-

Ensure all equipment is properly grounded and bonded to prevent static discharge, which can be an ignition source.

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities or increased risk of splashing, consider an apron or chemical-resistant suit.

3.3. Handling Procedures:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

When transferring, pour slowly to minimize static electricity generation.

3.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be designed for flammable liquids.

Emergency Procedures

4.1. First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] Aspiration into the lungs can cause severe damage.[9] |

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water spray may be ineffective but can be used to cool fire-exposed containers.[10]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Spill and Leak Procedures:

-

Personal Precautions: Eliminate all ignition sources. Evacuate personnel from the area. Wear appropriate PPE.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and use a non-sparking tool to collect the material.

Visualization of Emergency Workflow

The following diagram illustrates a general workflow for responding to a chemical spill.

References

- 1. This compound | C8H16 | CID 140138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS 16789-51-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound, 16789-51-8 [thegoodscentscompany.com]

- 5. This compound [flavscents.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. trdsf.com [trdsf.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ALIPHATIC AND AROMATIC HYDROCARBONS, CONTAINS (FLAMMABLE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Ethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the laboratory synthesis of 3-ethyl-3-hexene, a valuable intermediate in organic synthesis. The primary method detailed is the acid-catalyzed dehydration of 3-ethyl-3-hexanol, a robust and common method for the preparation of alkenes. This document includes a comprehensive reaction scheme, a detailed experimental protocol, and tabulated physicochemical and spectroscopic data for the starting material and the product. Additionally, alternative synthetic strategies are briefly discussed. The provided workflow and reaction diagrams, rendered using Graphviz, offer clear visual guidance for the experimental process.

Introduction

This compound is a trisubstituted alkene that can serve as a precursor in the synthesis of more complex organic molecules. Its controlled synthesis in a laboratory setting is of interest for various research and development applications. The most straightforward and common laboratory-scale synthesis involves the E1 elimination of water from the corresponding tertiary alcohol, 3-ethyl-3-hexanol, using a strong acid catalyst.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral data for the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Ethyl-3-hexanol | C₈H₁₈O | 130.23 | 163 (est.) | 0.833 (est.) |

| This compound | C₈H₁₆ | 112.21 | 116[1][2] | 0.714[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | δ (ppm): ~5.3 (t, 1H, =CH), ~2.0 (m, 4H, =C-CH₂), ~0.9 (m, 9H, -CH₃) |

| ¹³C NMR | δ (ppm): ~140.5 (=C<), ~120.0 (=CH), ~25.0 (-CH₂-), ~14.0 (-CH₃)[3] |

| IR (Infrared) | ν (cm⁻¹): ~3020 (C-H stretch, sp²), ~2960, 2870 (C-H stretch, sp³), ~1670 (C=C stretch), ~820 (C-H bend, trisubstituted alkene) |

Synthesis of this compound via Dehydration of 3-Ethyl-3-hexanol

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed E1 elimination mechanism. The alcohol is first protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then deprotonated by a weak base (water or the conjugate base of the acid) to form the alkene.

Caption: E1 dehydration mechanism for this compound synthesis.

Experimental Protocol

This protocol is based on general procedures for the dehydration of tertiary alcohols.

Materials:

-

3-Ethyl-3-hexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Distillation apparatus (condenser, receiving flask, heating mantle)

-

Separatory funnel (100 mL)

-

Erlenmeyer flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Place 20.0 g (0.153 mol) of 3-ethyl-3-hexanol into a 100 mL round-bottom flask containing a few boiling chips or a magnetic stir bar.

-

Acid Addition: Slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the alcohol with gentle swirling.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene product will begin to co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 125°C to minimize the co-distillation of the starting alcohol.

-

Work-up: Transfer the collected distillate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

20 mL of water to remove the bulk of the acid.

-

20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

-

20 mL of water to remove any remaining bicarbonate solution.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate.

-

Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction boiling at approximately 116°C.[1][2]

-

Characterization: Obtain the yield and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Yield: The typical yield for acid-catalyzed dehydration of tertiary alcohols is in the range of 70-90%.

Alternative Synthetic Routes

While the dehydration of 3-ethyl-3-hexanol is the most direct route, other methods for carbon-carbon bond formation can also be employed to synthesize this compound.

Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis from carbonyl compounds. This compound can be synthesized by the reaction of 3-hexanone with the ylide generated from ethyltriphenylphosphonium bromide.

Caption: Wittig reaction route to this compound.

Grignard Reaction followed by Dehydration

A two-step approach can be employed starting from 3-pentanone. A Grignard reaction with ethylmagnesium bromide would yield the tertiary alcohol, 3-ethyl-3-pentanol, which can then be dehydrated as described in the primary protocol to give the desired alkene.

Caption: Grignard reaction and dehydration sequence.

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis and purification of this compound via alcohol dehydration.

Caption: General workflow for this compound synthesis.

Safety Precautions

-

Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Perform the reaction and distillation in a well-ventilated fume hood.

-

This compound is flammable. Keep away from open flames and ignition sources.

-

The addition of sodium bicarbonate to an acidic solution will produce carbon dioxide gas, leading to a pressure buildup. Vent the separatory funnel frequently during the washing step.

Conclusion

This document provides a detailed and practical guide for the laboratory synthesis of this compound. The acid-catalyzed dehydration of 3-ethyl-3-hexanol is presented as the primary and most accessible method. By following the outlined protocols and safety precautions, researchers can reliably synthesize this compound for their research needs. The provided spectroscopic and physical data will aid in the characterization and verification of the final product.

References

Application Note: Synthesis of 3-Bromo-3-ethylhexane via Electrophilic Addition of HBr to 3-Ethyl-3-hexene

Abstract

This application note provides a detailed protocol for the synthesis of 3-bromo-3-ethylhexane, the major product from the reaction of hydrogen bromide (HBr) with 3-ethyl-3-hexene. This reaction is a classic example of an electrophilic addition to an alkene and proceeds with high regioselectivity in accordance with Markovnikov's rule. The protocol is intended for researchers and professionals in organic synthesis and drug development.

Introduction

The addition of hydrogen halides to alkenes is a fundamental transformation in organic chemistry, providing a direct route to alkyl halides, which are versatile intermediates in the synthesis of more complex molecules. The reaction of HBr with the unsymmetrical alkene this compound is a regioselective process governed by Markovnikov's rule. This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon.[1][2][3][4][5] This selectivity is dictated by the formation of the more stable carbocation intermediate during the reaction mechanism.[2][4] In the case of this compound, the reaction proceeds through a tertiary carbocation, leading to the formation of 3-bromo-3-ethylhexane as the major product.[6][7][8]

Reaction Mechanism

The electrophilic addition of HBr to this compound proceeds in two main steps:

-

Protonation of the alkene: The pi electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate and a bromide ion. There are two possible carbocations that can be formed. The addition of the proton to carbon-4 leads to a more stable tertiary carbocation at carbon-3. Conversely, the addition of the proton to carbon-3 would result in a less stable secondary carbocation at carbon-4. Due to the greater stability of the tertiary carbocation, this pathway is favored.[2][4][9]

-

Nucleophilic attack by bromide: The bromide ion, acting as a nucleophile, attacks the electrophilic carbocation, forming the final product, 3-bromo-3-ethylhexane.[9]

Quantitative Data

| Parameter | Value | Reference |

| Product Name | 3-Bromo-3-ethylhexane | [6][7][8] |

| Molecular Formula | C8H17Br | [10] |

| Molecular Weight | 193.12 g/mol | [10] |

| Typical Yield | >90% (expected for Markovnikov addition) | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| ¹H NMR (CDCl₃, predicted) | δ 0.8-1.2 (m, 9H), 1.4-1.8 (m, 8H) | N/A |

| ¹³C NMR (CDCl₃, predicted) | δ ~10, ~14, ~25, ~30, ~40, ~70 | N/A |

| IR (neat, predicted) | 2960, 2870, 1460, 1380, 680 cm⁻¹ | N/A |

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Hydrogen bromide (33% in acetic acid, 1.2 eq)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL). Cool the flask in an ice bath to 0°C.

-

Addition of HBr: Slowly add hydrogen bromide (33% in acetic acid, 1.2 eq) to the stirred solution of the alkene via a dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the excess acid; be cautious of gas evolution) and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-bromo-3-ethylhexane.

-

Safety Precautions:

-

Hydrogen bromide and acetic acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

Logical Relationship Diagram

Caption: Electrophilic addition of HBr to this compound.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Markovnikov's Rule [organic-chemistry.org]

- 4. savemyexams.com [savemyexams.com]

- 5. SATHEE: Markovnikov'S Rule [satheeneet.iitk.ac.in]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. Solved Name the major product which results when HBr is | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Bromo-3-ethylhexane | C8H17Br | CID 54282075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 3-Ethyl-3-hexene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-ethyl-3-hexene in various organic synthesis transformations. The protocols are based on established chemical principles and methodologies for reactions of trisubstituted alkenes.

Introduction

This compound is a trisubstituted alkene that serves as a versatile starting material for the synthesis of a variety of functionalized organic molecules. Its double bond is susceptible to a range of addition and cleavage reactions, making it a useful building block in synthetic chemistry. The primary applications of this compound lie in its conversion to carbonyl compounds, alcohols, and alkyl halides, which are valuable intermediates in the synthesis of fine chemicals and pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is provided in the table below. This data is essential for planning and executing the subsequent experimental protocols.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₈H₁₆ | 112.21 | 116 | 0.714[1] |

| Propanal | C₃H₆O | 58.08 | 46-50[2] | 0.805[2] |

| Pentan-3-one | C₅H₁₀O | 86.13 | 101.5[3] | 0.813[3] |

| 3-Ethyl-3-hexanol | C₈H₁₈O | 130.23 | 160[4] | 0.823[4] |

| 3-Bromo-3-ethylhexane | C₈H₁₇Br | 193.12 | - | - |

Application Note 1: Ozonolysis for the Synthesis of Carbonyl Compounds

The ozonolysis of this compound provides a reliable method for the synthesis of propanal and pentan-3-one. This oxidative cleavage of the carbon-carbon double bond is a high-yielding reaction that is widely used in organic synthesis.

Reaction Scheme:

Caption: Ozonolysis of this compound.

Experimental Protocol: Ozonolysis of this compound

Materials:

-

This compound (1.12 g, 10 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Methanol (MeOH), anhydrous (50 mL)

-

Ozone (O₃)

-

Dimethyl sulfide ((CH₃)₂S) (1.5 mL, 20 mmol)

-

Nitrogen gas (N₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap.

-

Dry ice/acetone bath

-

Ozone generator

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL three-necked round-bottom flask, dissolve this compound (1.12 g, 10 mmol) in a 1:1 mixture of anhydrous dichloromethane and methanol (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.

-

Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

-

Slowly add dimethyl sulfide (1.5 mL, 20 mmol) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting mixture of propanal and pentan-3-one can be separated by fractional distillation.

Expected Yield: Based on typical yields for ozonolysis of trisubstituted alkenes, the expected yield is high, generally in the range of 85-95%.

Quantitative Data Summary:

| Reactant | Moles (mmol) | Product(s) | Theoretical Yield (g) | Estimated % Yield |

| This compound | 10 | Propanal | 0.58 | 85-95 |

| Pentan-3-one | 0.86 | 85-95 |

Application Note 2: Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding 3-ethyl-3-hexanol. This method is highly regioselective and stereospecific.

Reaction Scheme:

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

-

This compound (1.12 g, 10 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (11 mL, 11 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Sodium hydroxide (NaOH), 3 M aqueous solution (5 mL)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution (5 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-necked round-bottom flask (100 mL) equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.12 g, 10 mmol) and anhydrous THF (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of BH₃·THF (11 mL, 11 mmol) dropwise via the dropping funnel over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution (5 mL).

-

Carefully add 30% aqueous H₂O₂ solution (5 mL) dropwise, ensuring the temperature does not rise above 30 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: The hydroboration-oxidation of alkenes typically proceeds with high yields, often in the range of 80-95%.

Quantitative Data Summary:

| Reactant | Moles (mmol) | Product | Theoretical Yield (g) | Estimated % Yield |

| This compound | 10 | 3-Ethyl-3-hexanol | 1.30 | 80-95 |

Application Note 3: Electrophilic Addition of HBr for Alkyl Halide Synthesis

The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond, yielding 3-bromo-3-ethylhexane.

Reaction Scheme:

Caption: Hydrobromination of this compound.

Experimental Protocol: Electrophilic Addition of HBr to this compound

Materials:

-

This compound (1.12 g, 10 mmol)

-

Hydrobromic acid (HBr), 48% in acetic acid (5 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, place this compound (1.12 g, 10 mmol).

-

Cool the flask in an ice bath and slowly add the 48% HBr in acetic acid solution (5 mL) with stirring.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water (30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-3-ethylhexane.

-

The product can be purified by distillation under reduced pressure.

Expected Yield: Electrophilic addition of HBr to alkenes generally proceeds with good to excellent yields, typically in the range of 75-90%.

Quantitative Data Summary:

| Reactant | Moles (mmol) | Product | Theoretical Yield (g) | Estimated % Yield |

| This compound | 10 | 3-Bromo-3-ethylhexane | 1.93 | 75-90 |

Experimental Workflows

Ozonolysis Workflow

Caption: Experimental Workflow for Ozonolysis.

Hydroboration-Oxidation Workflow

Caption: Experimental Workflow for Hydroboration-Oxidation.

Hydrobromination Workflow

Caption: Experimental Workflow for Hydrobromination.

References

Application Notes and Protocols: 3-Ethyl-3-hexene as a Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-Ethyl-3-hexene as a key intermediate in various chemical transformations. This trisubstituted alkene serves as a valuable building block for the synthesis of a range of functionalized organic molecules.

Overview of Reactivity

This compound's reactivity is primarily centered around its carbon-carbon double bond. This electron-rich feature makes it susceptible to electrophilic addition and oxidative cleavage reactions, allowing for the introduction of diverse functional groups. The key reactions detailed in these notes are:

-

Ozonolysis: Cleavage of the double bond to form smaller carbonyl compounds.

-

Hydrobromination: Addition of hydrogen bromide across the double bond, with regioselectivity dependent on reaction conditions.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration of the double bond to produce an alcohol.

-

Hydrogenation: Saturation of the double bond to yield the corresponding alkane.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for key transformations of this compound.

Ozonolysis of this compound

Ozonolysis is a powerful method for cleaving the double bond of this compound to yield propanal and pentan-3-one.[1][2] This reaction is particularly useful for degrading larger molecules into smaller, more easily identifiable fragments. The reaction proceeds via the formation of an unstable ozonide intermediate, which is then worked up under reductive conditions to furnish the carbonyl products.[3][4]

Reaction Scheme:

Experimental Protocol:

-

Dissolve this compound (3 mmol, 0.337 g) in a 95:5 mixture of acetone and water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the solution to 0°C in an ice bath.[5]

-

Add a catalytic amount of a suitable indicator, such as Sudan Red III.[6]

-

Bubble a stream of ozone (O₃) through the solution.

-

Continue the ozonolysis until the color of the indicator fades, signifying complete consumption of the alkene.[5][6]

-

Switch the gas inlet to a stream of nitrogen or oxygen to purge the excess ozone from the solution.[5]

-

Add dimethyl sulfide (DMS) (1.2 equivalents, 3.6 mmol, 0.224 g) to the reaction mixture to reduce the ozonide.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation to separate propanal and pentan-3-one.

Quantitative Data:

| Reactant | Product(s) | Solvent | Temperature | Work-up | Typical Yield |

| This compound | Propanal, Pentan-3-one | Acetone/Water | 0°C | Reductive | 70-95% |

Hydrobromination of this compound

The addition of hydrogen bromide (HBr) to this compound can proceed through two different pathways, yielding regioisomeric products depending on the reaction conditions.

In the absence of peroxides, the reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond, proceeding through a stable tertiary carbocation intermediate.[7][8] This results in the formation of 3-bromo-3-ethylhexane.

Reaction Scheme:

Experimental Protocol:

-

Dissolve this compound (5 mmol, 0.561 g) in a suitable inert solvent such as dichloromethane or pentane (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant | Product | Reagent | Conditions | Regioselectivity | Typical Yield |

| This compound | 3-bromo-3-ethylhexane | HBr | No peroxides | Markovnikov | >90% |

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism.[2][9] This leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom of the double bond, forming 4-bromo-3-ethylhexane.

Reaction Scheme:

Experimental Protocol:

-

Dissolve this compound (5 mmol, 0.561 g) in a suitable inert solvent (e.g., pentane, 20 mL) in a flask equipped with a reflux condenser.

-

Add a radical initiator, such as benzoyl peroxide (0.1 mmol).

-

Bubble dry hydrogen bromide gas through the solution while irradiating with a UV lamp, or add a solution of HBr in a non-polar solvent.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess peroxide, followed by a wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant | Product | Reagent | Conditions | Regioselectivity | Typical Yield |

| This compound | 4-bromo-3-ethylhexane | HBr, ROOR | Peroxides, UV | Anti-Markovnikov | >85% |

Hydroboration-Oxidation of this compound

This two-step reaction sequence achieves the anti-Markovnikov hydration of the alkene, producing 3-ethyl-4-hexanol.[1][10][11] The first step involves the syn-addition of borane across the double bond, followed by oxidation of the resulting organoborane.[1][11]

Reaction Scheme:

Experimental Protocol:

-

To a dry, nitrogen-flushed flask, add a solution of this compound (10 mmol, 1.12 g) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (1.1 equivalents, 11 mL) dropwise while maintaining the temperature at 0°C.

-